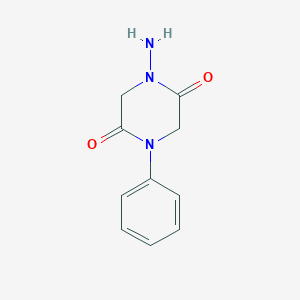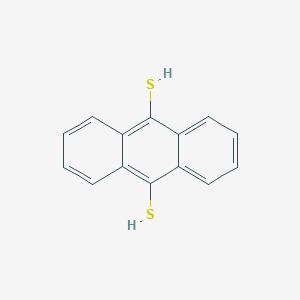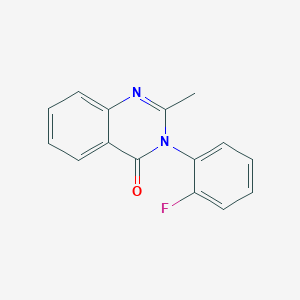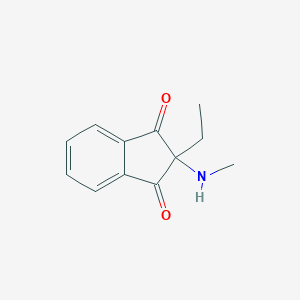
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-, also known as EMIDA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- may reduce inflammation and pain. 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- inhibits the production of prostaglandins and reduces the expression of COX-2 in human cells. In vivo studies have shown that 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- reduces inflammation and pain in animal models of arthritis and neuropathic pain. 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has also been shown to have insecticidal properties, causing paralysis and death in insects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is its relatively simple synthesis method, which makes it easy to produce in large quantities. Another advantage is its potential applications in various fields, making it a versatile compound for scientific research. However, one limitation of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of studies on its long-term safety and toxicity.
Orientations Futures
There are several future directions for the study of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-. In medicine, further studies are needed to determine its efficacy and safety as a treatment for pain and inflammation-related disorders. In agriculture, further studies are needed to determine its efficacy and safety as a pesticide. In materials science, further studies are needed to explore its fluorescent properties and potential applications in the development of new materials. Additionally, further studies are needed to determine the long-term safety and toxicity of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-.
Méthodes De Synthèse
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- can be synthesized through a multi-step process starting from indene-1,3-dione. The first step involves the reduction of indene-1,3-dione with sodium borohydride to produce 1,3-dihydroindene-2,3-dione. The second step involves the reaction of 1,3-dihydroindene-2,3-dione with ethyl chloroformate to produce ethyl 2-(ethoxycarbonyl)-1,3-dihydroindene-2,3-dione. The final step involves the reaction of ethyl 2-(ethoxycarbonyl)-1,3-dihydroindene-2,3-dione with methylamine to produce 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-.
Applications De Recherche Scientifique
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have fluorescent properties, making it a potential candidate for the development of new fluorescent materials.
Propriétés
Numéro CAS |
20915-57-5 |
|---|---|
Nom du produit |
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-ethyl-2-(methylamino)indene-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-3-12(13-2)10(14)8-6-4-5-7-9(8)11(12)15/h4-7,13H,3H2,1-2H3 |
Clé InChI |
LDYGJOOHMBDCHE-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
SMILES canonique |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
Autres numéros CAS |
20915-57-5 |
Numéros CAS associés |
23780-36-1 (hydrochloride) |
Synonymes |
2-ethyl-2-methylamino-1,3-indanedione hydrochloride methindione methindione hydrochloride methindione tosylate metindion |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



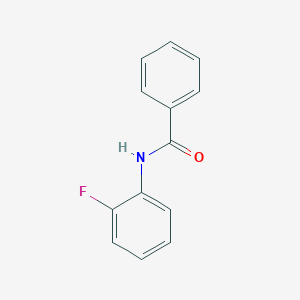
![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)


![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)

